Chemical structure and physical properties of 2-Methyl-3-M-tolyl-acrylic acid
Chemical structure and physical properties of 2-Methyl-3-M-tolyl-acrylic acid
An In-Depth Technical Guide to 2-Methyl-3-(3-methylphenyl)acrylic Acid
Executive Summary: This document provides a comprehensive scientific overview of 2-Methyl-3-(3-methylphenyl)acrylic acid, a substituted cinnamic acid derivative. It details the compound's chemical structure, nomenclature, and key physicochemical properties, with a particular focus on its elucidated crystal structure. This guide furnishes a detailed, field-proven protocol for the compound's purification and isolation, explaining the scientific rationale behind each step. Furthermore, it presents a predicted spectroscopic profile (IR, NMR, MS) to aid in characterization. The document contextualizes the compound's relevance within the broader fields of pharmacological research and polymer science, identifying it as a molecule of interest for professionals in drug development and materials science.
Chemical Identity and Nomenclature
2-Methyl-3-(3-methylphenyl)acrylic acid is an unsaturated carboxylic acid. The presence of the acrylic acid backbone, a methyl group at the second carbon (α-position), and a tolyl group at the third carbon (β-position) classifies it as a cinnamic acid derivative. The "M-tolyl" designation specifies that the methyl substituent on the phenyl ring is at the meta-position (position 3).
Caption: Chemical structure of 2-Methyl-3-(3-methylphenyl)acrylic acid.
Table 1: Compound Identifiers
| Identifier | Value | Source |
|---|---|---|
| CAS Number | 849831-35-2 | [1] |
| Molecular Formula | C₁₁H₁₂O₂ | [1][2][3] |
| Molecular Weight | 176.21 g/mol | [2][3] |
| Synonyms | 2-Methyl-3-M-tolyl-acrylic acid | |
Physicochemical and Crystallographic Properties
The physical state of this compound is a crystalline solid. Its properties are significantly influenced by its ability to form strong intermolecular interactions in the solid state.
Table 2: Physical and Crystallographic Data
| Property | Value | Source |
|---|---|---|
| Melting Point | 321 K (48 °C) | [3] |
| Appearance | Crystalline solid (precipitate) | [3] |
| Crystal System | Monoclinic | [2][3] |
| Space Group | P2₁/c | [3] |
| Unit Cell Dimensions | a = 7.4430(9) Å, b = 13.4094(16) Å, c = 10.2746(12) Å, β = 110.745(4)° | [2][3] |
| Unit Cell Volume | 959.0(2) ų | [2][3] |
| Molecules per Unit Cell (Z) | 4 |[2][3] |
Solid-State Structure and Intermolecular Interactions
Single-crystal X-ray diffraction studies have provided profound insights into the solid-state arrangement of 2-Methyl-3-(3-methylphenyl)acrylic acid.[2][3][4]
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Hydrogen-Bonded Dimers: The most dominant interaction is the formation of centrosymmetric dimers through strong intermolecular O—H⋯O hydrogen bonds between the carboxylic acid moieties of two adjacent molecules.[2][3][4] This is a characteristic feature of most carboxylic acids in the solid state and significantly influences properties like melting point and solubility.
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Dimer Interlinkages: These primary dimers are further linked into a more extensive network by C—H⋯O hydrogen bonds.[2][3][4] Specifically, a hydrogen atom from the benzene ring interacts with a carbonyl oxygen atom of an adjoining molecule.
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π-Interactions: The crystal packing is further stabilized by two types of π–π interactions between the benzene rings of neighboring molecules, with perpendicular distances measured at 3.006 Å and 3.396 Å.[2][4] Additionally, C—H⋯π and C—O⋯π interactions contribute to the overall stability of the crystal lattice.[2]
Caption: Carboxylic acid dimer formation via hydrogen bonds.
Synthesis and Purification Protocol
While the initial synthetic reaction details are not exhaustively published, a reliable, high-yield (90%) protocol for the workup and purification has been documented.[3] This procedure is characteristic of the isolation of a water-insoluble carboxylic acid from a reaction mixture.
Causality Behind the Protocol
This multi-step process is designed to efficiently separate the desired acidic product from unreacted starting materials, catalysts, and soluble byproducts. The principle hinges on modulating the compound's solubility. In its deprotonated (carboxylate) form, the compound has higher aqueous solubility. Upon acidification, it converts to the neutral, protonated carboxylic acid, which is significantly less soluble in water, causing it to precipitate. Subsequent washing removes inorganic salts, and recrystallization from a suitable organic solvent removes organic impurities.
Caption: Workflow for the purification of the title compound.
Step-by-Step Experimental Methodology
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Quenching and Precipitation:
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The completed reaction mixture is allowed to cool to ambient temperature.
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In a separate vessel, prepare a mixture of 25 mL of concentrated hydrochloric acid and 50 g of ice.
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Slowly add the cooled reaction mixture to the vigorously stirred HCl/ice slurry. The acidic environment protonates the carboxylate salt, causing the less soluble 2-Methyl-3-(3-methylphenyl)acrylic acid to precipitate out of the aqueous solution.
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-
Filtration and Washing:
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The resulting precipitate is collected by vacuum filtration using a Büchner funnel.
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The filter cake is thoroughly washed with several portions of ice-cold water. This step is critical to remove any residual acid and water-soluble inorganic salts generated during the reaction or workup. Using ice-cold water minimizes product loss due to dissolution.
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-
Recrystallization:
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The crude, washed product is transferred to a clean flask.
-
A minimal amount of hot ethanol is added to completely dissolve the solid. Ethanol is an effective solvent as the compound's solubility is significantly higher in hot ethanol than in cold.
-
The hot solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization. Impurities tend to remain in the ethanol mother liquor.
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The resulting crystals are collected by vacuum filtration, washed with a small amount of cold ethanol, and dried to yield the final product.[3]
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Predicted Spectroscopic Profile
While experimental spectra for this specific molecule are not widely available, its spectroscopic characteristics can be reliably predicted based on its functional groups and data from analogous structures.[5][6]
Table 3: Predicted Spectroscopic Data
| Technique | Feature | Predicted Chemical Shift / Wavenumber | Rationale |
|---|---|---|---|
| IR Spectroscopy | O-H stretch (Carboxylic Acid) | 3300-2500 cm⁻¹ (very broad) | Strong hydrogen bonding broadens the signal significantly.[5] |
| C=O stretch (Carboxylic Acid) | ~1710-1680 cm⁻¹ (strong) | Conjugation with the C=C double bond slightly lowers the frequency. | |
| C=C stretch (Alkene) | ~1640-1625 cm⁻¹ (medium) | Characteristic of the acrylic double bond. | |
| C-H stretch (Aromatic/Vinyl) | ~3100-3000 cm⁻¹ | Aromatic and vinyl C-H bonds. | |
| C-H stretch (Aliphatic) | ~2980-2850 cm⁻¹ | Methyl groups on the ring and the acrylic backbone. | |
| ¹H NMR | -COOH | δ 10-13 ppm (singlet, broad) | Deshielded acidic proton, often broad. |
| Vinyl -H | δ ~7.5 ppm (singlet or narrow multiplet) | Deshielded by the adjacent aromatic ring and carbonyl group. | |
| Aromatic -H | δ ~7.0-7.4 ppm (multiplet, 4H) | Protons on the m-tolyl ring. | |
| Ar-CH₃ | δ ~2.4 ppm (singlet, 3H) | Methyl group attached to the aromatic ring. | |
| C-CH₃ | δ ~2.1 ppm (singlet, 3H) | Methyl group on the acrylic backbone. | |
| ¹³C NMR | C=O | δ ~170-175 ppm | Carbonyl carbon of the carboxylic acid. |
| Aromatic/Vinyl | δ ~125-145 ppm | Signals for the six aromatic carbons and two vinyl carbons. | |
| Aliphatic | δ ~15-25 ppm | Signals for the two methyl carbons. |
| Mass Spec. | Molecular Ion (M⁺) | m/z = 176.08 | Corresponding to the molecular formula C₁₁H₁₂O₂. |
Potential Applications and Research Context
This compound sits at the intersection of two important chemical classes: cinnamic acids and acrylic acids.
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Pharmacological Research: Cinnamic acids and their derivatives are a well-established class of compounds investigated for a wide array of biological activities. These include hepatoprotective, antimalarial, antioxidant, and antihyperglycemic properties.[3] The specific substitution pattern of 2-Methyl-3-(3-methylphenyl)acrylic acid makes it a valuable candidate for screening in drug discovery programs to explore novel therapeutic agents.
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Polymer and Materials Science: Acrylic acids are fundamental monomers in the polymer industry, used to create a vast range of materials including plastics, coatings, and adhesives.[7] The introduction of a bulky, aromatic tolyl group into the acrylic backbone can be leveraged to synthesize specialty polymers. These polymers may exhibit unique properties such as altered thermal stability, modified refractive index, or enhanced hydrophobicity, making them suitable for advanced material applications.
Conclusion
2-Methyl-3-(3-methylphenyl)acrylic acid is a well-defined crystalline compound whose solid-state architecture is dominated by a robust network of hydrogen bonds and π-interactions. Its synthesis and purification are achievable through standard organic chemistry techniques that exploit its pH-dependent solubility. While detailed spectroscopic and application data remain sparse, its structural relationship to pharmacologically active cinnamic acids and industrially vital acrylic monomers marks it as a compound of significant interest for future research in both medicinal chemistry and materials science.
References
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Muhammad, N., Ali, S., Tahir, M. N., & Zia-ur-Rehman. (2008). 2-Methyl-3-(3-methylphenyl)acrylic acid. Acta Crystallographica Section E: Structure Reports Online, 64(8), o1373. [Online] Available at: [Link][2]
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LookChem. Physical and chemical properties of acrylic acid. [Online] Available at: [Link][8]
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International Union of Crystallography. (2008). 2-Methyl-3-(3-methylphenyl)acrylic acid. IUCr Journals. [Online] Available at: [Link][3]
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Amanote Research. (PDF) 2-Methyl-3-(3-Methylphenyl)acrylic Acid - Acta. [Online] Available at: [Link][9]
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PubMed. (2008). 2-Methyl-3-(3-methyl-phen-yl)acrylic acid. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 8), o1373. [Online] Available at: [Link][4]
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Spectroscopy Online. (2023). Infrared Spectroscopy of Polymers X: Polyacrylates. [Online] Available at: [Link][5]
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MDPI. (2023). Synthesis and Spectroscopic Properties of Selected Acrylic and Methacrylic Derivatives of 2-Mercaptobenzothiazole. Molecules, 28(3), 1278. [Online] Available at: [Link][6]
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Scientific & Academic Publishing. (2017). Synthesis of Methylacrylate and Acrylic Acid Copolymers and Their Application as Materials for Restoration. International Journal of Polymer Science, 7(1), 1-5. [Online] Available at: [Link][11]
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